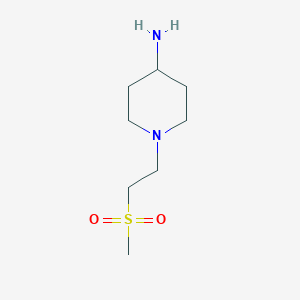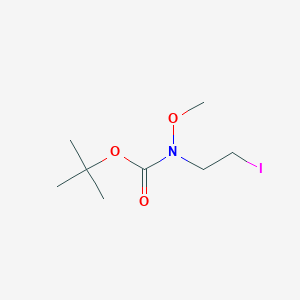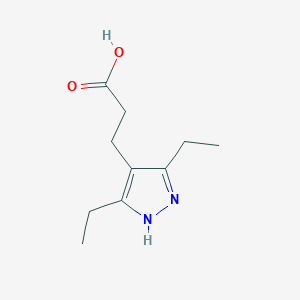
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 890625-93-1. It has a molecular weight of 168.2 and is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid” is a solid at room temperature. It has a density of 1.2±0.1 g/cm³, a boiling point of 385.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
Pyrazole derivatives are pivotal in synthesizing a wide array of heterocyclic compounds, showcasing remarkable biological activities. The chemistry of these derivatives enables the creation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting their utility as a privileged scaffold in medicinal and combinatorial chemistry (Gomaa & Ali, 2020). This versatility is crucial for developing novel therapeutic agents, given the widespread biological activities associated with pyrazole derivatives, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).
Anticancer Research
Recent updates in synthetic strategies for pyrazoline derivatives, a closely related class, have emphasized their potential as new anticancer agents. These strategies have led to the discovery of numerous pyrazoline derivatives with significant anticancer activity, underscoring the importance of pyrazole-based compounds in oncological research (Ray et al., 2022).
Agrochemical and Pharmaceutical Applications
Pyrazoles are integral in developing compounds with important agrochemical and pharmaceutical activities. Their ability to form stable compounds with various functionalities makes them suitable for herbicidal, antimicrobial, antifungal, and antiviral applications. This adaptability is key to addressing challenges in agriculture and healthcare by providing novel solutions for pest control and disease treatment (Sheetal et al., 2018).
Pyrazole Carboxylic Acid Derivatives
Focusing on pyrazole carboxylic acid derivatives, research highlights their significance due to their antimicrobial, anticancer, anti-inflammatory, and other biological activities. These derivatives represent a critical area of study for developing new therapeutic agents, indicating the potential applications of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid in similar contexts (Cetin, 2020).
Eigenschaften
IUPAC Name |
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZFIQSPOZKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


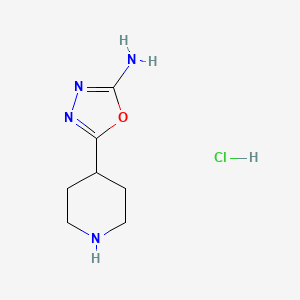

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)

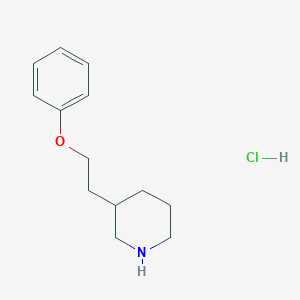
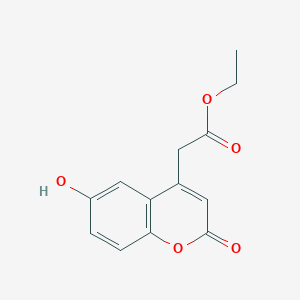
![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)



